molecular formula C12H8BrNO2 B12795605 1-Bromo-5-nitro-1,2-dihydroacenaphthylene CAS No. 30093-39-1

1-Bromo-5-nitro-1,2-dihydroacenaphthylene

Cat. No.: B12795605
CAS No.: 30093-39-1
M. Wt: 278.10 g/mol
InChI Key: HDXAJKOVFKOTMG-UHFFFAOYSA-N
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Description

1-Bromo-5-nitro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₈BrNO₂ It is a derivative of acenaphthylene, featuring both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-nitro-1,2-dihydroacenaphthylene can be synthesized through a multi-step process involving the bromination and nitration of acenaphthylene. The typical synthetic route includes:

    Bromination: Acenaphthylene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Nitration: The brominated acenaphthylene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 1-methoxy-5-nitro-1,2-dihydroacenaphthylene.

    Reduction: 1-Bromo-5-amino-1,2-dihydroacenaphthylene.

    Oxidation: Various oxidized forms of the nitro group, potentially leading to ring-opening products.

Scientific Research Applications

1-Bromo-5-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.

    Environmental Chemistry: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.

Mechanism of Action

The mechanism of action of 1-Bromo-5-nitro-1,2-dihydroacenaphthylene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-5-nitroacenaphthene: Similar structure but without the dihydro modification.

    5-Nitroacenaphthene: Lacks the bromine atom.

    1,2-Dihydroacenaphthylene: Lacks both the bromine and nitro groups.

Uniqueness

1-Bromo-5-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both bromine and nitro groups on the acenaphthylene backbone

Properties

CAS No.

30093-39-1

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

1-bromo-5-nitro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8BrNO2/c13-10-6-7-4-5-11(14(15)16)9-3-1-2-8(10)12(7)9/h1-5,10H,6H2

InChI Key

HDXAJKOVFKOTMG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Br

Origin of Product

United States

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